molecular formula C8H6ClNO3S B1396092 4-Cyano-3-methoxybenzenesulfonyl chloride CAS No. 942199-52-2

4-Cyano-3-methoxybenzenesulfonyl chloride

Cat. No. B1396092
CAS RN: 942199-52-2
M. Wt: 231.66 g/mol
InChI Key: QRQMEWAVZDPMGX-UHFFFAOYSA-N
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Description

4-Cyano-3-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C8H6ClNO3S . It is also known as CBM-Cl and is an important compound in the fields of chemistry and biology.


Synthesis Analysis

The synthesis of 4-Cyano-3-methoxybenzenesulfonyl chloride involves a high-yielding and chromatography-free process. The key steps include a thermal Newman-Kwart Rearrangement (NKR) to thiol 3 followed by zirconium(IV) chloride-promoted oxidative chlorination reaction .


Molecular Structure Analysis

The molecular structure of 4-Cyano-3-methoxybenzenesulfonyl chloride is represented by the InChI code: 1S/C8H6ClNO3S/c1-13-8-3-2-7 (14 (9,11)12)4-6 (8)5-10/h2-4H,1H3 . The average mass of the molecule is 231.656 Da and the monoisotopic mass is 230.975693 Da .


Chemical Reactions Analysis

The chemical reactions involving 4-Cyano-3-methoxybenzenesulfonyl chloride are complex. The compound reacts with aromatic nuclei to produce the corresponding sulfonyl chloride through a typical electrophilic aromatic substitution reaction .

Scientific Research Applications

Pharmaceutical Intermediates

“4-Cyano-3-methoxybenzenesulfonyl chloride” could potentially be used as an intermediate in the synthesis of various pharmaceutical compounds . Intermediates are compounds that are used in the production of other compounds. In this case, “4-Cyano-3-methoxybenzenesulfonyl chloride” could be used to produce a variety of pharmaceuticals.

Anti-HIV Agents

This compound has been mentioned as a potential anti-HIV agent . This suggests that it could be used in the development of drugs to treat HIV infection.

Protecting Group Agent

“4-Cyano-3-methoxybenzenesulfonyl chloride” could potentially be used as a protecting group agent for various nitrogen functions . In organic chemistry, protecting groups are functional groups that are used to prevent certain reactions from occurring during the synthesis of a compound.

Synthesis of Sulfonyls

“4-Cyano-3-methoxybenzenesulfonyl chloride” could potentially be used in the synthesis of sulfonyls . Sulfonyls are a type of organic compound that contain a sulfonyl functional group.

Research and Testing

As a specific chemical compound, “4-Cyano-3-methoxybenzenesulfonyl chloride” could be used in various types of research and testing . For example, it could be used to test the effectiveness of new synthetic methods or to study the properties of similar compounds.

Production of Other Chemical Compounds

“4-Cyano-3-methoxybenzenesulfonyl chloride” could potentially be used in the production of other chemical compounds . For example, it could be used as a starting material in the synthesis of other benzenesulfonyl chlorides.

Mechanism of Action

Target of Action

It is known that sulfonyl chlorides, in general, are highly reactive and can interact with a variety of biological targets, including proteins and nucleic acids .

Mode of Action

4-Cyano-3-methoxybenzenesulfonyl chloride is a sulfonyl chloride derivative. Sulfonyl chlorides are electrophiles that can undergo nucleophilic substitution reactions . In the presence of a nucleophile, the chlorine atom in the sulfonyl chloride group is replaced, leading to the formation of a new covalent bond . This reaction is commonly used in organic synthesis to introduce a sulfonyl group into a molecule .

Biochemical Pathways

The introduction of a sulfonyl group can significantly alter the properties of a molecule, potentially affecting its interaction with other molecules and its role in biochemical pathways .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-Cyano-3-methoxybenzenesulfonyl chloride are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. The metabolism and excretion of this compound would depend on the specific biochemical transformations it undergoes in the body .

Result of Action

Given its reactivity, it is likely to form covalent bonds with various biomolecules, potentially altering their function .

Action Environment

The action, efficacy, and stability of 4-Cyano-3-methoxybenzenesulfonyl chloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the sulfonyl chloride group. Moreover, the presence of other reactive species can compete with the intended targets of the compound .

Safety and Hazards

4-Cyano-3-methoxybenzenesulfonyl chloride is a hazardous substance. It causes severe skin burns and eye damage. Contact with water liberates toxic gas . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

4-cyano-3-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3S/c1-13-8-4-7(14(9,11)12)3-2-6(8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQMEWAVZDPMGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-3-methoxybenzenesulfonyl chloride

Synthesis routes and methods

Procedure details

The titled compound was prepared analogously to 4-cyano-3-ethoxy-benzenesulfonyl chloride (Intermediate 127c) by replacing 2-ethoxy-4-nitro-benzonitrile with 2-methoxy-4-nitro-benzonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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